2-Methoxyestrone

Overview

Description

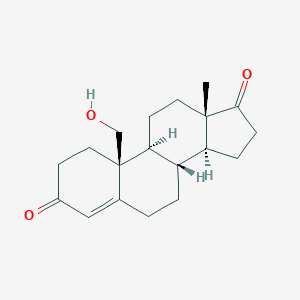

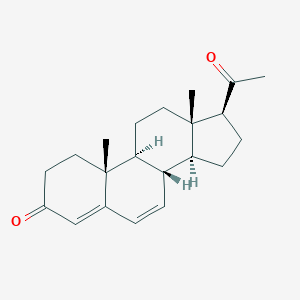

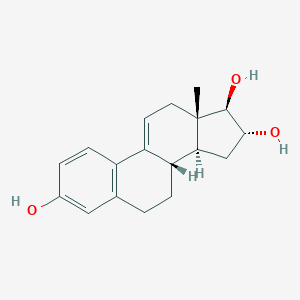

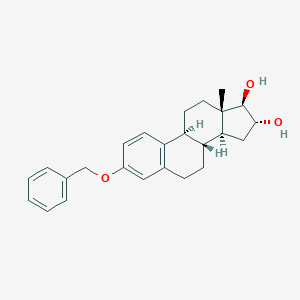

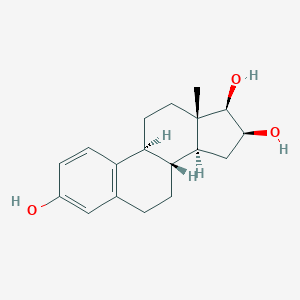

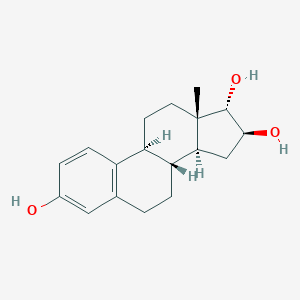

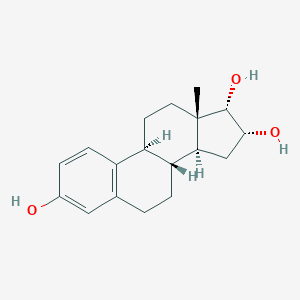

2-Methoxyestrone is an endogenous, naturally occurring methoxylated catechol estrogen and a metabolite of estrone . It plays a pivotal role in the assessment of estrogen metabolism and overall hormonal balance in women .

Synthesis Analysis

This compound is a product of estrone metabolism . It is formed by catechol O-methyltransferase via the intermediate 2-hydroxyestrone . Decreased levels of this compound can be indicative of various health conditions or hormonal imbalances .Molecular Structure Analysis

The molecular structure of this compound is complex. It is a methoxylated catechol estrogen and an estrone metabolite formed by catechol O-methyltransferase via the intermediate 2-hydroxyestrone .Chemical Reactions Analysis

This compound generates nitro-oxidative stress and controls heat shock proteins (HSP), resulting in DNA strand breakage and apoptosis . High levels of this compound suggest a healthy estrogen metabolism pathway that favors the 2-hydroxylation pathway, which is generally considered protective and less likely to promote estrogen-related cancers .Physical And Chemical Properties Analysis

This compound is a key marker playing a pivotal role in the assessment of estrogen metabolism and overall hormonal balance in women . It is a metabolite of estrone, one of the primary forms of estrogen in the body .Scientific Research Applications

Anticancer and Antiangiogenic Activity in Prostate Cancer : A study by Sweeney et al. (2005) found that 2-Methoxyestradiol, which is rapidly converted to 2-Methoxyestrone, showed some anticancer activity in hormone-refractory prostate cancer. Despite limited oral bioavailability, it was well-tolerated and demonstrated a decrease in prostate-specific antigen levels in some patients.

Metabolic Conversion by Intestinal Bacteria : Axelson and Sjövall (1983) in their study, available here, observed that intestinal bacteria can convert this compound into active steroid hormones, indicating a significant role of gut microflora in hormone metabolism.

Role in Estrogen Metabolism : A research by Ball et al. (1979) developed an assay for measuring this compound in human urine, highlighting its role in estrogen metabolism and its varying levels across different physiological states like pregnancy and menstrual cycles.

Inhibition of LDL Oxidation : Seeger, Mueck, and Lippert (1997) found that this compound, along with other estradiol metabolites, can inhibit the oxidation of low-density lipoprotein (LDL), potentially impacting lipid metabolism. This study is detailed here.

Effects on Prolactin Surge in Rats : According to Katayama and Fishman (1982) in this study, this compound can augment the preovulatory prolactin rise in rats, suggesting its potential role in reproductive hormone regulation.

Metabolism in Humans : Longcope, Flood, Femino, and Williams (1983) examined the metabolism of this compound in men, finding that it acts as a pool for potentially active 2-hydroxyestrone in tissues. More on this can be found here.

Cancer Risk Correlation : A 2020 definition source indicates that a higher this compound/2-hydroxyestrone ratio correlates with a lower cancer risk, suggesting its significance in cancer prevention.

Urinary Levels During Pregnancy : Hobkirk and Nilsen (1963) studied the levels of this compound in urine during pregnancy, noting significant fluctuations and differences from other estrogen metabolites. The study is detailed here.

Potential Role in Breast Cancer Treatment : MacCarthy-Morrogh et al. (2000) found that derivatives of this compound, like this compound-3-O-sulfamate, can induce cell cycle arrest and apoptosis in breast cancer cells, suggesting their potential as anticancer agents. More information can be found here.

In Vitro Angiogenesis Inhibition : Newman et al. (2004) demonstrated that this compound derivatives inhibit angiogenesis in vitro, indicating their therapeutic potential in conditions like cancer. Details are available here.

Mechanism of Action

Target of Action

2-Methoxyestrone (2-ME1) is an endogenous, naturally occurring methoxylated catechol estrogen and metabolite of estrone . It is formed by catechol O-methyltransferase via the intermediate 2-hydroxyestrone . Unlike estrone but similarly to 2-hydroxyestrone and 2-methoxyestradiol, this compound has very low affinity for the estrogen receptor .

Mode of Action

This compound lacks significant estrogenic activity due to its very low affinity for the estrogen receptor . This is in contrast to estrone, but similar to 2-hydroxyestrone and 2-methoxyestradiol .

Biochemical Pathways

It is known that it is a metabolite of estrone, formed by catechol o-methyltransferase via the intermediate 2-hydroxyestrone .

Future Directions

2-Methoxyestrone has been studied for its potential as a biomarker in Parkinson’s disease . More research should be done on the effects of specific nutritional components on endogenous estrogen levels to understand the effect that the components have on their own and in combination within the diet .

properties

IUPAC Name |

(8R,9S,13S,14S)-3-hydroxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEUWNKSCXYKBU-QPWUGHHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | 2-Methoxyestrone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methoxyestrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

362-08-3 | |

| Record name | 2-Methoxyestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyestrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-hydroxy-2-methoxyestra-1,3,5(10)-trien-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYESTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ5857RRL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxyestrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187.0 - 189.5 °C | |

| Record name | 2-Methoxyestrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 2-methoxyestrone and how is it formed?

A: this compound (2-MeOE1) is a metabolite of estrone, a naturally occurring estrogen hormone. It is formed through a two-step process: 1. Hydroxylation of estrone at the C-2 position to form 2-hydroxyestrone (2-OHE1).2. Methylation of 2-OHE1 by the enzyme catechol-O-methyltransferase (COMT) [ [, ] ].

Q2: How does the activity of this compound compare to its precursor, 2-hydroxyestrone?

A: this compound exhibits minimal estrogenic activity compared to its precursor, 2-hydroxyestrone, and estradiol [ [, ] ].

Q3: What is the significance of the this compound to 2-hydroxyestrone ratio?

A: A high ratio of this compound to 2-hydroxyestrone suggests efficient methylation by COMT [ [] ]. Some studies suggest this may be associated with a lower risk of certain cancers [ [] ], but further research is needed to confirm this link.

Q4: Can this compound be converted back to 2-hydroxyestrone in the body?

A: Yes, research suggests that this compound can be converted back to 2-hydroxyestrone by the enzyme type-1 17β-hydroxysteroid dehydrogenase (17-HSD1) [ [] ].

Q5: Does this compound interact with estrogen receptors?

A: Unlike estradiol, research suggests that this compound does not significantly bind to estrogen receptors [ [, ] ].

Q6: How is this compound metabolized and excreted?

A: this compound is primarily excreted in urine, mostly in conjugated forms [ [, , , ] ]. While glucuronide conjugates are common, a significant portion of this compound can also exist in a non-glucuronide conjugated form [ [] ].

Q7: Does the presence of other compounds influence this compound metabolism?

A: Yes, certain substances can affect this compound metabolism:* 17α-ethinylestradiol: This synthetic estrogen primarily impacts 2-oxygenation, leading to decreased this compound and 2-hydroxyestrone levels [ [] ].* Flutamide: This antiandrogen drug can decrease the formation of 2-hydroxyestrone and this compound [ [] ].

Q8: What is the role of the intestinal microbiome in this compound metabolism?

A: Research indicates that the intestinal microbiome plays a role in the metabolism of estrogens, including the enterohepatic circulation of this compound [ [] ]. The use of antibiotics like ampicillin can significantly alter the fecal excretion of conjugated estrogens, including this compound [ [] ].

Q9: Is there a link between this compound and breast cancer?

A: Studies have explored a potential connection between this compound levels and breast cancer risk, but the findings are not conclusive [ [, , ] ]. More research is needed to determine if this compound plays a protective or detrimental role in breast cancer development or progression.

Q10: What is the role of this compound in prostate cancer?

A: Research suggests that this compound might be a potential biomarker for prostate cancer [ [] ]. It's important to note that this is an area of ongoing research and further investigation is necessary to validate these findings.

Q11: Are there any findings related to this compound and unstable angina?

A: A study using NMR-based plasma metabolic profiling found altered levels of this compound in patients with unstable angina compared to healthy controls [ [] ]. These findings suggest a potential association between this compound and unstable angina, but more research is needed to confirm this link.

Q12: What is the molecular formula and weight of this compound?

A12: The molecular formula of this compound is C19H24O3, and its molecular weight is 300.39 g/mol.

Q13: What analytical methods are used to study this compound?

A13: Various analytical techniques are employed to study this compound, including:

Q14: Are there specific considerations for the hydrolysis of conjugated this compound in urine samples?

A: Yes, while hot acid hydrolysis is commonly used, it might not be suitable for all urine samples [ [] ]. Enzyme preparations like β-glucuronidase and sulphatase from Helix pomatia have proven more effective in hydrolyzing conjugated this compound, particularly for non-glucuronide conjugates [ [] ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.